Propan-2-yl naphthalene-2-sulfonate

Description

Contextualization within Naphthalene (B1677914) Sulfonate Chemistry

Naphthalene sulfonates are a class of organic compounds derived from naphthalene, a bicyclic aromatic hydrocarbon, to which a sulfonic acid group or its salt is attached. wikipedia.orggreenagrochem.com These compounds are synthesized by the sulfonation of naphthalene. greenagrochem.com The position of the sulfonate group on the naphthalene ring is influenced by reaction conditions such as temperature. chemicalindustriessecrets.com For instance, lower temperatures favor the formation of naphthalene-1-sulfonic acid, while higher temperatures (above 100°C) lead to the more stable naphthalene-2-sulfonic acid isomer. chemicalindustriessecrets.comwikipedia.org

The general structure of naphthalene sulfonates imparts both hydrophilic (from the sulfonate group) and hydrophobic (from the naphthalene ring) properties, making them effective as surfactants, dispersants, and wetting agents. greenagrochem.comatamanchemicals.com This dual nature has led to their widespread use in various industrial applications, including the manufacturing of dyes, concrete superplasticizers, and agricultural formulations. wikipedia.orgatamanchemicals.comatamanchemicals.com

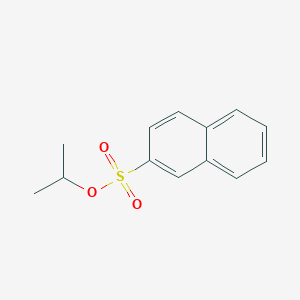

Propan-2-yl naphthalene-2-sulfonate (B94788) is an ester derivative of naphthalene-2-sulfonic acid. Specifically, it is the isopropyl ester, where the hydrogen of the sulfonic acid group is replaced by a propan-2-yl (isopropyl) group. This structural modification, the addition of an alkyl group, can influence the compound's physical and chemical properties, such as its solubility and its interactions in chemical reactions. chemicalindustriessecrets.com The sodium salt of isopropyl naphthalene sulfonate is a known commercial product. chemicalindustriessecrets.comnih.gov

Significance and Research Trajectory of Naphthalene Sulfonate Esters

The study of naphthalene sulfonate esters is an extension of the broader research into naphthalene sulfonates, which began in the late 19th century with the rise of the synthetic dye industry. While much of the industrial focus has been on the salts of naphthalene sulfonic acids and their condensates, academic research has explored the synthesis and properties of their ester derivatives for more specialized applications.

Naphthalene sulfonate esters have been investigated for their potential in various fields of chemical research. For example, research has demonstrated their utility as intermediates in organic synthesis. The sulfonate group is a good leaving group, making these esters useful in nucleophilic substitution reactions.

More recent research has ventured into the biological and medicinal chemistry applications of naphthalene sulfonate esters. Studies have explored their potential as inhibitors for specific enzymes and receptors. For instance, certain naphthoquinone sulfonate ester derivatives have been synthesized and evaluated for their inhibitory activity on the P2X7 receptor, which is involved in inflammatory responses. mdpi.com Some of these compounds displayed promising results, with IC50 values indicating potent inhibition. mdpi.com Another study investigated a naphthalene sulfonate ester for its efficacy against Leishmania tarentolae, a parasite that causes leishmaniasis. researchgate.netrsc.org These studies often involve structure-activity relationship (SAR) analyses to understand how the chemical structure of the esters influences their biological activity. mdpi.comresearchgate.netrsc.org

The research trajectory for naphthalene sulfonate esters points towards a growing interest in their application in materials science and medicinal chemistry. The ability to modify both the naphthalene core and the ester group allows for the fine-tuning of their chemical and physical properties, opening up new avenues for the design of novel functional molecules.

Structure

3D Structure

Properties

CAS No. |

67199-42-2 |

|---|---|

Molecular Formula |

C13H14O3S |

Molecular Weight |

250.32 g/mol |

IUPAC Name |

propan-2-yl naphthalene-2-sulfonate |

InChI |

InChI=1S/C13H14O3S/c1-10(2)16-17(14,15)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3 |

InChI Key |

YFEVAZJEFQKILO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Propan 2 Yl Naphthalene 2 Sulfonate

Two-Step Sulfonation-Alkylation Synthesis Pathways

The industrial production of propan-2-yl naphthalene-2-sulfonate (B94788) predominantly follows a two-step synthetic route. google.com The first step is the sulfonation of naphthalene (B1677914) to yield naphthalene-2-sulfonic acid. This is followed by the alkylation (esterification) of the sulfonic acid intermediate with propan-2-ol to form the desired propan-2-yl naphthalene-2-sulfonate. google.com

Naphthalene Sulfonation: Conditions and Parameters

The sulfonation of naphthalene is a critical step where reaction conditions dictate the isomeric distribution of the resulting naphthalenesulfonic acids. To favor the formation of the desired naphthalene-2-sulfonic acid, specific parameters must be optimized.

Temperature is a paramount factor in the sulfonation of naphthalene. The reaction is typically carried out at elevated temperatures to favor the formation of the thermodynamically more stable beta-isomer (naphthalene-2-sulfonic acid) over the kinetically favored alpha-isomer (naphthalene-1-sulfonic acid). shokubai.org Research indicates that temperatures above 150°C are essential for increasing the yield of naphthalene-2-sulfonic acid. shokubai.org A common industrial practice involves heating the reaction mixture to temperatures in the range of 160-168°C. google.comchemicalbook.com The sulfonation process is exothermic, and effective temperature control is necessary to prevent runaway reactions and the formation of unwanted by-products. google.com

Concentrated sulfuric acid (typically 95-98%) is the most commonly used sulfonating agent for this reaction. shokubai.orgchemicalbook.com The molar ratio of naphthalene to the sulfonating agent is another key parameter. While the sulfonation can be performed with a molar ratio of naphthalene to sulfur trioxide (in the form of oleum (B3057394) or concentrated sulfuric acid) ranging from 1:0.7 to 1:1.5, optimal results for producing naphthalenesulfonic acids suitable for subsequent applications are often achieved with a ratio in the range of 1:0.8 to 1:1.1. google.com In some described methods, the ratio of naphthalene to sulfuric acid approaches 1:2. researchgate.net

Following the sulfonation reaction, the product mixture is typically quenched to precipitate the desired naphthalenesulfonic acid or its salt. One common method involves neutralizing the sulfuric acid solution with sodium hydroxide (B78521) solution. google.com This causes the sodium salt of naphthalene-2-sulfonic acid to precipitate, which can then be isolated by filtration. google.comyoutube.com Another technique involves the addition of a sodium chloride solution, which decreases the solubility of sodium naphthalene-2-sulfonate through the common ion effect, leading to its crystallization. youtube.com

Table 1: Naphthalene Sulfonation Parameters

| Parameter | Optimized Range/Condition | Purpose |

|---|---|---|

| Temperature | 160-168°C | Favors formation of naphthalene-2-sulfonic acid. |

| Sulfonating Agent | Concentrated Sulfuric Acid (95-98%) | Provides the sulfonic acid group for electrophilic substitution. |

| Molar Ratio (Naphthalene:H₂SO₄) | ~1:2 | Ensures complete sulfonation. |

| Quenching Method | Neutralization with NaOH or addition of NaCl solution | Precipitates the sodium salt of naphthalene-2-sulfonic acid for isolation. |

Alkylation with Propan-2-ol: Catalysis and Reaction Conditions

The second step in the synthesis is the alkylation of naphthalene-2-sulfonic acid with propan-2-ol (isopropanol) to form the final ester product. This reaction is an acid-catalyzed esterification.

Protic acids are essential catalysts for the esterification of naphthalene-2-sulfonic acid with propan-2-ol. The presence of a strong acid protonates the sulfonic acid group, making it a better leaving group and facilitating the nucleophilic attack by the alcohol. Sulfuric acid itself, often present from the previous sulfonation step, can act as the catalyst. The acidity of the catalyst is a crucial factor, with stronger Brønsted acidic catalysts generally leading to higher catalytic activity. researchgate.net The introduction of sulfonic acid groups into catalyst structures is a known strategy to increase acidity and catalytic performance, resembling the activity of sulfuric acid. researchgate.net

Table 2: Protic Acid Catalysts for Alkylation

| Catalyst Type | Example | Role in Reaction |

|---|---|---|

| Mineral Acid | Sulfuric Acid (H₂SO₄) | Protonates the sulfonic acid, activating it for nucleophilic attack. |

| Solid Acid Catalysts | Sulfonic acid-functionalized materials | Provide a heterogeneous and often reusable source of strong acid catalysis. mdpi.comuq.edu.au |

Molar Ratios of Reactants

In the synthesis of alkyl naphthalene sulfonates, the molar ratios of the reactants, primarily naphthalene, a sulfonating agent (like sulfuric acid), and an alkylating agent (like isopropanol (B130326) for propan-2-yl derivatives), are critical. The stoichiometry directly influences the reaction's efficiency and the profile of the resulting products. An optimal balance is necessary to maximize the formation of the desired mono-alkylated and mono-sulfonated product while minimizing side reactions.

For instance, in the production of alkylnaphthalene polysulfonates, the process may start with 1-10 moles of naphthalene and 1-5 moles of an α-olefin as the alkylating agent. google.com This initial alkylation step is followed by sulfonation, where the amount of sulfonating agent is adjusted based on the desired number of sulfonic groups. google.com For the neutralization of the final product, 1-4 moles of an alkaline neutralizer are typically used. google.com

A common industrial practice for producing butyl naphthalene sulfonate involves a one-step batch process reacting naphthalene, n-butanol, concentrated sulfuric acid, and oleum. google.comatamanchemicals.com Conversely, isopropyl naphthalene sulfonate is often synthesized via a two-step process, which involves sulfonation followed by alkylation. google.comatamanchemicals.com This two-step approach, while slower and more acid-consuming, allows for better control over the reaction. google.comatamanchemicals.com

The following table summarizes typical molar ratios used in related synthetic processes.

| Reactant/Process Step | Molar Ratio/Amount | Source |

| Naphthalene to α-olefin (Alkylation) | 1-10 : 1-5 | google.com |

| Alkaline Neutralizer (Neutralization) | 1-4 mol | google.com |

Temperature and Reaction Time Optimization

Temperature and reaction time are pivotal parameters in the sulfonation of naphthalene. The distribution of isomers and the extent of side-product formation are highly dependent on these factors. The sulfonation of naphthalene can yield either the alpha (1-) or beta (2-) sulfonic acid isomer. At lower temperatures, the kinetically favored product, naphthalene-1-sulfonic acid, is predominantly formed. vaia.comstackexchange.com However, at higher temperatures, the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. vaia.comstackexchange.com This is because the sulfonation reaction is reversible, and at elevated temperatures, the less stable 1-isomer can convert to the more stable 2-isomer. stackexchange.comechemi.com

For the synthesis of naphthalene-2-sulfonic acid, reaction temperatures are typically maintained above 150°C. shokubai.org One specific method involves heating naphthalene with 98% sulfuric acid at 160-166°C. chemicalbook.com To maximize the yield of naphthalene-2-sulfonic acid, the reaction mixture can be heated for approximately 8 to 12 hours. google.comgoogle.com Extending the heating time beyond this can lead to a decrease in the desired product and an increase in di- and tri-sulfonated by-products. google.comgoogle.com

In some processes, the reaction is carried out in stages. For example, a two-stage sulfonation might involve an initial temperature of 150-154°C under vacuum, followed by a second stage at 155-159°C with a reduced vacuum, and a final temperature increase to 160-168°C. google.com The synthesis of related naphthalene-2,6- and -2,7-disulfonic acids requires even higher temperatures, in the range of 135 to 175°C, and longer reaction times of 15 to 30 hours. google.comgoogle.com

The table below outlines various temperature and time parameters for naphthalene sulfonation.

| Product | Temperature (°C) | Reaction Time | Key Observations | Source |

| Naphthalene-1-sulfonic acid (Kinetic Product) | Low temperatures (e.g., 0°C) | Shorter | Less stable isomer, formed faster. | vaia.com |

| Naphthalene-2-sulfonic acid (Thermodynamic Product) | 160-166°C | - | More stable isomer. | chemicalbook.com |

| Naphthalene-2-sulfonic acid | 150-200°C | 8-12 hours | Maximum yield of ~40-50% is reached. | google.comgoogle.com |

| Naphthalene-2,6- and -2,7-disulfonic acid | 135-175°C | 15-30 hours | Maximum yield of ~55-65% is achieved. | google.comgoogle.com |

| Two-stage Naphthalene Sulfonation | 150-168°C | - | Staged temperature and vacuum control. | google.com |

Neutralization Strategies for Product Isolation

Following the sulfonation and any subsequent alkylation steps, the acidic product mixture must be neutralized to isolate the desired sulfonate salt. This is a critical step that can significantly impact the purity and yield of the final product. Various alkaline solutions are employed for this purpose, with the choice of base influencing the properties of the resulting salt.

A common method involves neutralizing the sulfuric acid solution of naphthalenesulfonic acids with a sodium hydroxide solution (e.g., 33% or 50%). google.com The sodium salt of the naphthalene sulfonic acid then precipitates out upon cooling and can be collected by filtration. google.com In some procedures, a small amount of lye is added to neutralize a portion of the sulfuric acid, which also facilitates the crystallization of the β-naphthalenesulfonic acid sodium salt. chemicalbook.com

Another strategy involves the use of sodium bicarbonate to neutralize the acid and form the sodium salt. youtube.com The addition of sodium chloride to the neutralized solution can then precipitate the sodium naphthalenesulfonate through the common ion effect. youtube.comyoutube.com For isolating specific isomers, precipitation with an amine, such as o-toluidine, can be employed to form a salt with one isomer, allowing for its separation from the mixture. google.com

The table below details different neutralization and isolation techniques.

| Neutralizing Agent | Additive for Precipitation | Product Form | Source |

| Sodium Hydroxide Solution (33% or 50%) | Cooling | Precipitated Sodium Salt | google.com |

| Lye | - | Crystalline Sodium Salt | chemicalbook.com |

| Sodium Bicarbonate | Sodium Chloride | Precipitated Sodium Salt (Common Ion Effect) | youtube.comyoutube.com |

| o-Toluidine | - | Precipitated o-Toluidine Salt | google.com |

| Saturated Sodium Chloride Solution & Sodium Hydroxide | Cooling | Precipitated Sodium Salt | google.com |

Alternative Synthetic Approaches to Alkyl Naphthalene Sulfonates

Beyond the traditional one-step and two-step processes, alternative synthetic methodologies have been developed to improve the efficiency, safety, and environmental profile of alkyl naphthalene sulfonate production.

Incremental Alternating Additions of Sulfonating and Alkylating Agents

An innovative approach involves the incremental and alternating addition of the sulfonating and alkylating agents to the naphthalene starting material. google.comatamanchemicals.comwipo.int This method offers superior control over the reaction, particularly the vigorous exotherm that can occur in one-step batch processes. google.comatamanchemicals.com By adding the reactants in small portions, the heat generated can be managed more effectively, leading to a safer and more controlled synthesis. google.comatamanchemicals.com

This technique also helps to minimize the formation of undesirable by-products. google.com Once a naphthalene nucleus is alkylated, it becomes more susceptible to sulfonation than the unreacted naphthalene. google.com Therefore, adding the sulfonating agent after an initial alkylation step preferentially sulfonates the already alkylated molecules, reducing the amount of products with only one type of substituent. google.com

Strategies for Controlled Reactivity and By-product Minimization

Controlling reactivity and minimizing by-products such as sulfate (B86663) salts and unreacted starting materials are key objectives in the synthesis of alkyl naphthalene sulfonates. google.com The incremental addition strategy is a primary method for achieving this control. google.com

In the traditional sulfonation of naphthalene, a significant by-product is the unwanted α-naphthalenesulfonic acid. chemicalbook.com This can be addressed by heating the reaction mixture, which causes the unstable α-isomer to hydrolyze back to naphthalene and sulfuric acid. chemicalbook.com The naphthalene can then be removed by blowing it out of the reaction mixture. chemicalbook.com

The use of specific reactor designs can also play a crucial role. For instance, a reactor designed to suppress the sublimation of naphthalene can drastically increase the product yield to nearly 98%. shokubai.org Furthermore, employing naphthenic solvents like decalin has been shown to improve the product yield significantly. shokubai.org

Synthetic Routes to Related Naphthalene Sulfonate Derivatives

The versatility of naphthalene chemistry allows for the synthesis of a wide array of sulfonate derivatives with diverse applications. wikipedia.org

Naphthalene-2-sulfonic acid serves as a key intermediate in the production of other important compounds. For example, fusion with sodium hydroxide followed by acidification yields 2-naphthol (B1666908). youtube.comwikipedia.org It is also a precursor in the formation of various di- and tri-sulfonic acids, such as 2,6- and 2,7-naphthalenedisulfonic acids and 1,3,6-naphthalenetrisulfonic acid. wikipedia.org

Aminonaphthalenesulfonic acids, which are precursors to many azo dyes, are another important class of derivatives. wikipedia.org Furthermore, the condensation of naphthalenesulfonates or alkylnaphthalenesulfonates with formaldehyde (B43269) produces polymeric sulfonic acids that are widely used as superplasticizers in concrete. wikipedia.org

The synthesis of other derivatives can involve different starting materials and reaction pathways. For example, 2,7-bis(prop-2-yn-1-yl-oxy)naphthalene can be synthesized from naphthalene-2,7-diol and prop-2-ynyl 4-methyl-benzene-sulfonate in the presence of sodium hydride. nih.gov Another example is the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives through a microwave-assisted copper(0)-catalyzed Ullmann reaction between 8-chloronaphthalene-1-sulfonic acid and a substituted amine. acs.org

The table below lists some related naphthalene sulfonate derivatives and their synthetic precursors.

| Derivative | Precursors | Source |

| 2-Naphthol | Naphthalene-2-sulfonic acid, Sodium Hydroxide | youtube.comwikipedia.org |

| Naphthalene-2,6- and -2,7-disulfonic acids | Naphthalene-2-sulfonic acid | wikipedia.org |

| 1,3,6-Naphthalenetrisulfonic acid | Naphthalene-2-sulfonic acid | wikipedia.org |

| Polymeric Naphthalene Sulfonates | Naphthalenesulfonates, Formaldehyde | wikipedia.org |

| 2,7-Bis(prop-2-yn-1-yl-oxy)naphthalene | Naphthalene-2,7-diol, Prop-2-ynyl 4-methyl-benzene-sulfonate | nih.gov |

| 8-Anilinonaphthalene-1-sulfonic Acid Derivatives | 8-Chloronaphthalene-1-sulfonic acid, Substituted Amine | acs.org |

| Alkylnaphthalene Polysulfonates | Naphthalene, α-Olefin | google.com |

Spectroscopic Characterization and Structural Elucidation of Propan 2 Yl Naphthalene 2 Sulfonate and Analogues

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared and Raman techniques, provides detailed information about the molecular vibrations of a compound, which are specific to its bonding and geometry.

The FT-IR spectrum of propan-2-yl naphthalene-2-sulfonate (B94788) is characterized by absorption bands corresponding to the naphthalene (B1677914) ring, the sulfonate group, and the isopropyl moiety. The key vibrations for the naphthalene portion include C-H stretching in the aromatic region and C=C stretching vibrations within the ring system. researchgate.net The sulfonate group is distinguished by strong, characteristic stretching vibrations of the S=O and C-S bonds.

Analysis of related compounds provides insight into the expected spectral features. For instance, naphthalene-2-sulfonic acid and its derivatives exhibit strong absorptions for the sulfonic group. researchgate.netchemicalbook.com The C-S stretching vibration is typically observed around 692 cm⁻¹. researchgate.net The S=O stretching in sulfonic acids and their derivatives usually appears as strong bands in the infrared spectrum. researchgate.net The IR spectrum of 2-naphthol (B1666908) shows characteristic out-of-plane C-H bends for the naphthalene ring with one, two, and four adjacent hydrogens at 844, 814, and 742 cm⁻¹, respectively. researchgate.net

Based on the analysis of its constituent parts and related structures, the following table summarizes the predicted principal FT-IR absorption bands for propan-2-yl naphthalene-2-sulfonate.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretching |

| ~2980-2960 | Medium-Weak | Aliphatic C-H Stretching (Isopropyl) |

| ~1600, ~1500, ~1460 | Medium-Weak | Aromatic C=C Ring Stretching |

| ~1370-1350 | Strong | Asymmetric S=O Stretching (SO₂) |

| ~1190-1170 | Strong | Symmetric S=O Stretching (SO₂) |

| ~995-900 | Medium | S-O-C Stretching |

| ~860-740 | Strong | Aromatic C-H Out-of-Plane Bending |

| ~700 | Medium | C-S Stretching |

This table is generated based on characteristic vibrational frequencies of naphthalene, sulfonate, and isopropyl functional groups.

The FT-Raman spectrum provides complementary information to FT-IR, particularly for non-polar bonds. The naphthalene ring vibrations are typically strong in the Raman spectrum. researchgate.net Key Raman bands for naphthalene include C-C stretching, ring deformation, and C-H bending modes. researchgate.net For instance, characteristic Raman bands for naphthalene are observed at approximately 1021 cm⁻¹ (C-C stretching), 1381 cm⁻¹ (ring deformation and C-C stretching), and 1464 cm⁻¹ (C-H bending and C-C stretching). researchgate.net

In the FT-Raman spectrum of this compound, the symmetric vibrations of the naphthalene ring are expected to be particularly intense. The S=O stretching vibrations of the sulfonate group are also Raman active.

The vibrational spectrum of this compound is dominated by the modes of the naphthalene ring and the sulfonyl group. The C=C stretching vibrations of the naphthalene ring typically appear in the 1620-1390 cm⁻¹ region. researchgate.net The C-H stretching modes of the aromatic ring are found above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, appear in the 900-650 cm⁻¹ region. researchgate.net

The sulfonate group (-SO₂OR) is characterized by two intense absorption bands corresponding to asymmetric and symmetric stretching of the S=O bonds. These are typically among the strongest bands in the FT-IR spectrum, making them highly useful for identification. The exact position of these bands can be influenced by the electronic environment.

The vibrational characteristics of molecules, particularly those with polar functional groups like sulfonates, can be influenced by the solvent. Polar solvents can interact with the sulfonate group through dipole-dipole interactions or hydrogen bonding. Such interactions can lead to shifts in the vibrational frequencies of the S=O bonds. For example, hydrogen bonding to the oxygen atoms of the sulfonate group would be expected to lower the S=O stretching frequency and potentially broaden the absorption band. The choice of solvent is therefore a critical parameter in the acquisition and interpretation of vibrational spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing precise information about the hydrogen and carbon atomic environments.

The ¹H and ¹³C NMR spectra of this compound can be predicted by considering the spectra of its precursors, such as propan-2-ol and naphthalene derivatives. docbrown.infodocbrown.info The naphthalene moiety presents a complex pattern in the aromatic region of the spectrum, while the isopropyl group shows distinct, characteristic signals.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the seven protons of the naphthalene ring are expected to appear as a series of multiplets in the downfield region, typically between 7.5 and 8.5 ppm. The exact chemical shifts and coupling patterns are determined by the 2-position substitution. The isopropyl group will exhibit two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton is shifted downfield due to the deshielding effect of the adjacent sulfonate oxygen.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 7.5 | Multiplet | 7H | Naphthalene Ar-H |

| ~4.8 - 4.6 | Septet | 1H | -O-CH -(CH₃)₂ |

| ~1.3 - 1.2 | Doublet | 6H | -CH-(CH₃ )₂ |

This table is generated based on typical chemical shifts for naphthalenesulfonates and isopropyl esters. docbrown.inforsc.org

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows signals for all 13 carbon atoms in the molecule, though some of the naphthalene carbons may have very similar chemical shifts. There are ten distinct carbon environments in the naphthalene ring system and two for the isopropyl group. The carbon atom attached to the sulfonate group (C-2 of naphthalene) and the carbons of the isopropyl group are particularly diagnostic. The propan-2-ol precursor shows ¹³C signals at approximately 25 ppm for the methyl carbons and 64 ppm for the CH-OH carbon. docbrown.info In the ester, the isopropyl methine carbon is expected in a similar region, while the naphthalene carbons appear in the aromatic range of ~120-145 ppm. rsc.orgnih.gov

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 120 | Naphthalene C |

| ~75 - 70 | -O-C H-(CH₃)₂ |

| ~25 - 22 | -CH-(C H₃)₂ |

This table is generated based on typical chemical shifts for naphthalenesulfonates and isopropyl groups. docbrown.inforsc.org

Two-Dimensional NMR Techniques for Structural Connectivity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful suite of techniques for the unambiguous structural elucidation of molecules like this compound. These experiments provide correlation data between different nuclei, allowing for the mapping of bonding frameworks and spatial relationships that are not discernible from one-dimensional (1D) spectra alone.

Homonuclear Correlation Spectroscopy (COSY) is a fundamental 2D NMR experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu The resulting 2D spectrum plots the ¹H NMR spectrum on both axes, with diagonal peaks corresponding to the 1D spectrum and off-diagonal cross-peaks indicating coupled protons. sdsu.edu

For this compound, the COSY spectrum is expected to show key correlations that confirm the structure of the isopropyl and naphthalene fragments:

Isopropyl Moiety: A distinct cross-peak would appear between the methine proton (-CH, septet) and the six equivalent methyl protons (-CH₃, doublet) of the propan-2-yl group. This confirms the isopropyl structure.

Naphthalene Ring System: Correlations would be observed between adjacent protons on the naphthalene rings. For the 2-substituted ring, a cross-peak between H-3 and H-4 would be expected. On the unsubstituted ring, a chain of correlations would connect H-5 to H-6, H-6 to H-7, and H-7 to H-8, confirming their sequential arrangement. The absence of a correlation between H-1 and any other proton confirms its isolated nature, consistent with substitution at the C-2 position.

The Heteronuclear Single Quantum Correlation (HSQC) experiment maps direct, one-bond correlations between protons and the carbons to which they are attached. columbia.edu This technique is exceptionally sensitive and is used to assign carbon signals based on their attached, and more easily assigned, proton signals. libretexts.org The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with a cross-peak appearing at the intersection of the chemical shifts of a directly bonded C-H pair. columbia.edu

For this compound, an HSQC spectrum would provide the following crucial one-bond correlations, as detailed in the predictive data table below.

Predicted ¹H and ¹³C Chemical Shifts and HSQC Correlations

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | HSQC Correlation |

|---|---|---|---|

| C-1 | ~128.0 | ~8.5 (s) | Yes |

| C-2 | ~145.0 | - | No (Quaternary) |

| C-3 | ~122.0 | ~7.8 (d) | Yes |

| C-4 | ~129.0 | ~7.9 (d) | Yes |

| C-5 | ~127.5 | ~7.9 (d) | Yes |

| C-6 | ~127.0 | ~7.6 (t) | Yes |

| C-7 | ~128.5 | ~7.6 (t) | Yes |

| C-8 | ~129.5 | ~8.0 (d) | Yes |

| C-4a | ~132.0 | - | No (Quaternary) |

| C-8a | ~135.0 | - | No (Quaternary) |

| C-1' (CH) | ~75.0 | ~4.8 (septet) | Yes |

| C-2' (CH₃) | ~23.0 | ~1.3 (d) | Yes |

The Heteronuclear Multiple-Bond Correlation (HMBC) experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). columbia.educolumbia.edu This is arguably the most powerful NMR technique for assembling molecular fragments into a final structure, as it reveals how different parts of a molecule are connected through quaternary carbons and heteroatoms. ustc.edu.cn

In the case of this compound, HMBC is essential for connecting the isopropyl ester group to the naphthalene-2-sulfonate core. Key expected correlations would include:

A correlation between the methine proton (H-1') of the isopropyl group and the sulfonate-bearing carbon (C-2) of the naphthalene ring. This ³J_CH_ coupling across the ester oxygen-sulfur bridge is definitive proof of the ester linkage at the C-2 position.

Correlations from the isolated H-1 proton to neighboring carbons C-2, C-3, and C-8a.

Correlations from the H-3 proton to C-1, C-2, and C-4a.

Correlations from the isopropyl methyl protons (H-2') to the methine carbon (C-1').

Predicted Key HMBC Correlations for Structural Confirmation

| Proton (¹H) | Correlates to Carbon (¹³C) over 2-3 Bonds | Significance |

|---|---|---|

| H-1' (methine) | C-2, C-2' | Confirms ester linkage to C-2 and isopropyl structure. |

| H-2' (methyl) | C-1' | Confirms isopropyl structure. |

| H-1 | C-2, C-3, C-8a | Confirms substitution at C-2 and ring fusion. |

| H-3 | C-1, C-4a, C-2 | Confirms substitution pattern on the first ring. |

Spectroscopic Analysis of Substituent Effects on NMR Signals

The chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound are significantly influenced by the electronic properties of its substituents. The naphthalene ring system's proton and carbon signals are modulated by the interplay between the electron-withdrawing sulfonate ester group and the alkyl chain.

The sulfonate group (-SO₂OR) is strongly electron-withdrawing due to the high electronegativity of the oxygen and sulfur atoms. This effect causes a general deshielding (downfield shift) of the protons and carbons on the naphthalene ring, particularly those in close proximity. nih.gov The proton at the C-1 position, being ortho to the sulfonate group, is expected to be the most deshielded aromatic proton, appearing at a significantly downfield chemical shift. Similarly, the carbon to which the sulfonate is attached (C-2) and the adjacent carbons (C-1 and C-3) will experience the most pronounced downfield shifts in the ¹³C spectrum. Studies on substituted naphthalenes have consistently shown that electron-withdrawing groups decrease the electron density on the aromatic ring, leading to such downfield shifts. nih.govepa.gov

Conversely, the propan-2-yl group itself has a milder electronic influence. The methine proton (H-1') is shifted downfield due to its attachment to the electronegative oxygen atom of the ester linkage. The methyl protons (H-2') are further from the sulfonate group and thus exhibit a more typical upfield chemical shift for an alkyl environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene core of this compound is the primary chromophore, responsible for its characteristic absorption spectrum. Naphthalene itself exhibits three main absorption bands arising from π→π* transitions, which are often labeled ¹Lₐ, ¹Lₑ, and ¹Bₑ bands.

The introduction of the sulfonate substituent modifies this absorption profile. While naphthalene sulfonates are highly water-soluble, their UV spectra are typically recorded in organic solvents for analysis. nih.gov The sulfonate group acts as an auxochrome, which can cause a shift in the wavelength (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of the absorption bands. For naphthalene-2-sulfonic acid and its esters, the general features of the naphthalene spectrum are retained but are often shifted to slightly longer wavelengths (a bathochromic shift). nist.govresearchgate.net

Expected UV-Vis Absorption Maxima

| Transition | Approximate λmax (nm) | Region |

|---|---|---|

| ¹Bₑ | ~225-235 nm | UV-C |

| ¹Lₐ | ~275-285 nm | UV-B |

| ¹Lₑ | ~315-330 nm | UV-A |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through analysis of its fragmentation patterns. For this compound (C₁₃H₁₄O₃S), the molecular weight is 250.32 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 250. Aromatic systems like naphthalene tend to produce relatively stable molecular ions. libretexts.org The subsequent fragmentation pattern would provide strong evidence for the compound's structure. Common fragmentation pathways for alkyl sulfonates involve cleavage at the C-O and S-O bonds. aaqr.orgmiamioh.edu

Key expected fragments include:

Loss of a propene molecule: A common rearrangement for isopropyl esters can lead to the loss of propene (CH₃-CH=CH₂, 42 Da), resulting in a peak corresponding to naphthalene-2-sulfonic acid at m/z 208.

Loss of the isopropyl radical: Cleavage of the O-C bond can result in the loss of the isopropyl radical (•CH(CH₃)₂, 43 Da), yielding a fragment at m/z 207, corresponding to the naphthalene-2-sulfonate anion.

Formation of the naphthalenesulfonyl cation: Cleavage of the S-O bond can produce the naphthalenesulfonyl cation ([C₁₀H₇SO₂]⁺) at m/z 191.

Formation of the naphthalene cation: A further fragmentation involving the loss of SO₂ (64 Da) from the m/z 191 fragment would yield the stable naphthalene cation ([C₁₀H₇]⁺) at m/z 127. libretexts.org

Predicted Key Fragments in Mass Spectrometry

| m/z | Identity | Formula |

|---|---|---|

| 250 | Molecular Ion [M]⁺˙ | [C₁₃H₁₄O₃S]⁺˙ |

| 208 | [M - C₃H₆]⁺˙ (loss of propene) | [C₁₀H₈O₃S]⁺˙ |

| 207 | [M - C₃H₇]⁺ (loss of isopropyl radical) | [C₁₀H₇O₃S]⁺ |

| 191 | [C₁₀H₇SO₂]⁺ | [C₁₀H₇SO₂]⁺ |

| 127 | [C₁₀H₇]⁺ (naphthalene cation) | [C₁₀H₇]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS allows for the confident assignment of a molecular formula.

Research Findings:

For this compound, HRMS analysis is expected to yield a high-resolution mass that corresponds to its molecular formula, C₁₃H₁₄O₃S. The exact mass can be calculated and then compared to the experimentally observed mass. The electrospray ionization (ESI) technique is commonly employed for such analyses, often in negative ion mode to detect the deprotonated molecule or in positive ion mode to observe adducts.

A study on related aromatic sulfonates utilized electrospray ionization mass spectrometry (ESI-MS) in negative ion mode to identify deprotonated molecules ([M-H]⁻), providing a basis for the expected fragmentation patterns. mdpi.com For this compound, the primary ion observed would be the molecular ion or a simple adduct.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 251.0736 | Protonated molecule |

| [M+Na]⁺ | 273.0556 | Sodium adduct |

| [M-H]⁻ | 249.0591 | Deprotonated molecule |

Note: The expected m/z values are calculated based on the monoisotopic masses of the most abundant isotopes.

Liquid Chromatography Coupled to Mass Spectrometry (LC-MS)

Liquid chromatography coupled to mass spectrometry (LC-MS) is an indispensable tool for the separation, detection, and identification of compounds in a mixture. nih.gov This technique is particularly well-suited for the analysis of naphthalene sulfonates. nih.gov

Research Findings:

In the analysis of this compound, a reversed-phase HPLC method would likely be employed. sielc.com The separation would be achieved on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid such as formic acid to improve peak shape and ionization efficiency. sielc.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer. ESI is a common ionization source for LC-MS analysis of such compounds. The mass spectrometer can be operated in full scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) mode to look for specific ions corresponding to the target analyte. For quantitative analysis, tandem mass spectrometry (MS/MS) can be used, where the parent ion is fragmented, and a specific product ion is monitored, enhancing selectivity and sensitivity. A study on the analysis of aromatic sulfonates in industrial wastewater utilized volatile amines as ion-pairing agents in LC-MS/MS determination. nih.gov

| Parameter | Typical Condition |

| Column | C18 (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over several minutes |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | ESI Positive or Negative |

| Detection | Full Scan or MS/MS |

X-ray Crystallography for Solid-State Structural Analysis

Research Findings:

While a crystal structure for this compound is not publicly available, analysis of related naphthalene derivatives provides insight into the expected structural features. For example, the crystal structure of 1,3-Bis(propan-2-yl)naphthalene reveals details about the orientation of the isopropyl groups relative to the naphthalene ring system. epa.gov In a potential crystal structure of this compound, one would expect to observe specific orientations of the propan-2-yl group and the sulfonate group. The naphthalene ring itself is expected to be largely planar. Intermolecular interactions, such as C-H···π stacking and potential weak hydrogen bonds involving the sulfonate oxygen atoms, would likely play a significant role in the crystal packing. epa.gov The collection of X-ray diffraction data and refinement using established software would be necessary to determine the precise solid-state structure.

Advanced Spectroscopic Methods

In addition to mass spectrometry, other spectroscopic techniques are crucial for the complete characterization of this compound.

Research Findings:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the presence and connectivity of the propan-2-yl and naphthalene moieties.

In the ¹H NMR spectrum, characteristic signals for the isopropyl group would include a doublet for the six methyl protons and a septet for the methine proton. The aromatic protons of the naphthalene ring would appear as a series of multiplets in the downfield region.

The ¹³C NMR spectrum would show distinct signals for the methyl and methine carbons of the isopropyl group, as well as for the ten carbons of the naphthalene ring system. The carbon attached to the sulfonate group would be expected to have a characteristic chemical shift.

A study on 2-amino-1-naphthalenesulfonic acid utilized NMR for structural investigation. tandfonline.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule.

For this compound, characteristic absorption bands would be observed for the S=O stretching of the sulfonate group, typically in the region of 1350-1175 cm⁻¹.

C-O stretching, aromatic C=C stretching, and C-H stretching vibrations would also be present.

Infrared spectroscopy has been used to study naphthalene and its derivatives, showing characteristic C-H and C-C vibrational modes. nasa.gov

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Doublet (6H) and Septet (1H) for isopropyl group; Multiplets for aromatic protons. |

| ¹³C NMR | Signals for isopropyl carbons; Signals for ten distinct naphthalene carbons. |

| FT-IR (cm⁻¹) | ~1350-1175 (S=O stretch); ~1600-1450 (Aromatic C=C stretch); ~3100-3000 (Aromatic C-H stretch); ~2980-2850 (Aliphatic C-H stretch). |

Computational and Theoretical Chemistry Studies of Propan 2 Yl Naphthalene 2 Sulfonate

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like propan-2-yl naphthalene-2-sulfonate (B94788). DFT methods, which approximate the many-electron problem by using functionals of the electron density, offer a balance between computational cost and accuracy. These calculations can predict a wide range of molecular properties, providing insights that are often difficult to obtain through experimental means alone.

For a molecule such as propan-2-yl naphthalene-2-sulfonate, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to describe the atomic orbitals. Such studies would enable a detailed exploration of the molecule's geometry, electronic orbitals, and electrostatic potential.

Optimized Geometries and Molecular Structure Prediction

A fundamental step in computational chemistry is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) |

| C(naphthalene)-S Bond Length | ~1.80 Å |

| S=O Bond Length | ~1.45 Å |

| S-O(ester) Bond Length | ~1.60 Å |

| O(ester)-C(isopropyl) Bond Length | ~1.47 Å |

| C-S-O Bond Angle | ~105-110° |

| O=S=O Bond Angle | ~120° |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of these orbitals provide insights into where a molecule is likely to act as an electron donor or acceptor.

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. In this compound, the HOMO is expected to be primarily localized on the electron-rich naphthalene (B1677914) ring system. The electron density of the HOMO would likely be distributed across the fused aromatic rings, indicating that this part of the molecule is the most susceptible to electrophilic attack. The energy of the HOMO is a critical parameter; a higher HOMO energy suggests a greater tendency to donate electrons and thus higher reactivity towards electrophiles.

The LUMO is the innermost orbital without electrons and signifies the ability of a molecule to accept electrons. For this compound, the LUMO would likely be distributed over the naphthalene ring and the sulfonate group. This distribution would indicate the regions of the molecule that are most susceptible to nucleophilic attack. The energy of the LUMO is also significant; a lower LUMO energy implies a greater affinity for electrons and thus higher reactivity towards nucleophiles.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (Illustrative) |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV |

Note: These values are illustrative and would be determined with precision through DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interactions.

On an MEP map, regions of negative electrostatic potential, typically colored in shades of red, indicate an excess of electrons and are characteristic of nucleophilic sites. For this compound, these red regions would be expected around the oxygen atoms of the sulfonate group, which possess lone pairs of electrons. These sites would be attractive to electrophiles or positive centers of other molecules.

Regions of positive electrostatic potential, usually colored in shades of blue, signify a deficiency of electrons and are characteristic of electrophilic sites. Such blue regions would likely be found around the hydrogen atoms of the naphthalene ring and the isopropyl group. The area around the sulfur atom might also exhibit some positive potential due to the strong electron-withdrawing effect of the adjacent oxygen atoms. These sites would be susceptible to attack by nucleophiles.

Intermediate potential regions, colored in green, represent areas of relative neutrality. The MEP map provides a comprehensive picture of the charge distribution and is a powerful predictor of how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of molecules by examining the interactions between localized orbitals. This analysis provides insights into charge distribution, hyperconjugative effects, and the stabilizing forces within a molecule.

Hyperconjugative interactions involve the donation of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. These interactions are crucial for understanding the stability and reactivity of a molecule. In this compound, significant hyperconjugative interactions are expected to occur between the lone pairs of the oxygen atoms in the sulfonate group and the antibonding orbitals of the naphthalene ring and the isopropyl group.

While specific energy values for this compound are not available, a representative table of hyperconjugative interactions and their second-order perturbation theory energies (E(2)) for a similar naphthalene sulfonate structure is presented below to illustrate the concept.

Table 1: Illustrative Hyperconjugative Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π(C1-C2) | π*(C3-C4) | 20.5 |

| π(C5-C6) | π*(C7-C8) | 22.1 |

| n(O1) | σ*(S-O2) | 15.8 |

| n(O2) | σ*(S-C9) | 5.2 |

Note: The data in this table is illustrative and based on general principles and data from analogous molecules. The actual values for this compound would require specific computational calculations.

Lone pair donor-acceptor interactions are a key aspect of NBO analysis, revealing the stabilization energy arising from the delocalization of electron density from lone pairs into antibonding orbitals. In this compound, the oxygen atoms of the sulfonate group and the ester oxygen possess lone pairs that can engage in significant donor-acceptor interactions.

An illustrative table of lone pair donor-acceptor interactions and their stabilization energies for a related compound is provided below.

Table 2: Illustrative Lone Pair Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor Lone Pair (n) | Acceptor Antibonding Orbital | E(2) (kcal/mol) |

|---|---|---|

| n(O-ester) | σ*(S-O) | 8.9 |

| n(O-sulfonate) | σ*(S-C) | 6.3 |

Note: The data in this table is for illustrative purposes. The actual values for this compound would require specific computational calculations.

Topological Analyses

Topological analyses of electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), provide profound insights into chemical bonding and molecular structure.

The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, which are indicative of chemical bonds and lone pairs. uchile.cl In the context of this compound, an ELF analysis would reveal distinct basins of electron localization corresponding to the covalent bonds (C-C, C-H, S-O, S-C, C-O) and the lone pairs on the oxygen atoms. uchile.cltandfonline.com

The naphthalene moiety would exhibit a characteristic pattern of π-electron delocalization across the fused rings. researchgate.net The ELF analysis would likely show a continuous region of delocalized electron density above and below the plane of the naphthalene ring system. researchgate.net This delocalization is a hallmark of aromatic systems and is a major contributor to the stability of the naphthalene core. The sulfonate and isopropyl groups, in contrast, would show more localized electron domains corresponding to their single bonds.

Topological analysis can also shed light on non-covalent interactions, such as van der Waals forces and steric hindrance, which are crucial for determining the molecule's three-dimensional shape and its interactions with other molecules. The size and orientation of the isopropyl group relative to the naphthalene ring are influenced by steric effects. nih.govnih.gov

The analysis of the electron density topology can identify regions of charge depletion and accumulation, which in turn dictate how the molecule will interact with its neighbors through van der Waals forces. The bulky isopropyl group and the sulfonate group will create specific steric profiles that influence the packing of the molecule in a solid state and its solvation in different media.

Mulliken Analysis for Charge Distribution

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing a picture of the charge distribution. uni-muenchen.deresearchgate.net While it has known limitations, such as basis set dependency, it offers a useful qualitative understanding of the electrostatic potential of a molecule. uni-muenchen.de

In this compound, the Mulliken analysis is expected to show a significant negative charge on the oxygen atoms of the sulfonate group due to their high electronegativity. The sulfur atom would likely carry a partial positive charge, being bonded to three highly electronegative oxygen atoms. The carbon atoms of the naphthalene ring would have varying, smaller negative charges, while the hydrogen atoms would be slightly positively charged. The isopropyl group would also exhibit a distribution of small partial charges.

An illustrative table of Mulliken charges for the key atoms in a similar sulfonate ester is presented below.

Table 3: Illustrative Mulliken Charges on Key Atoms

| Atom | Mulliken Charge (a.u.) |

|---|---|

| S | +1.50 |

| O (doubly bonded) | -0.75 |

| O (ester) | -0.60 |

| C (naphthalene, attached to S) | +0.20 |

Note: The data in this table is illustrative and based on general principles and data from analogous molecules. The actual values for this compound would require specific computational calculations.

Simulation of Spectroscopic Properties

Computational spectroscopy is a powerful tool for predicting the spectral characteristics of molecules, providing insights that complement and guide experimental work. For this compound, theoretical simulations of its vibrational and NMR spectra can be performed using quantum chemical calculations.

The vibrational frequencies of this compound can be computed using Density Functional Theory (DFT), a workhorse of modern computational chemistry. Methodologies such as the B3LYP functional combined with a comprehensive basis set like 6-311++G(d,p) are commonly employed for such calculations on naphthalene derivatives. researchgate.net These calculations, following a geometry optimization of the molecule to its lowest energy state, yield a set of harmonic vibrational frequencies corresponding to specific molecular motions.

These computed frequencies can be correlated with experimental infrared (IR) and Raman spectra. The calculations provide not only the frequency of a vibrational mode but also its intensity, aiding in the assignment of complex experimental spectra. Key vibrational modes for this compound would include the asymmetric and symmetric stretching of the sulfonate (SO₃) group, C-H stretching vibrations of the naphthalene ring and the propan-2-yl group, and various ring deformation and bending modes. researchgate.net

Table 1: Representative Theoretical Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Assignment | Description |

| ~3100-3000 | Aromatic C-H Stretch | Stretching of C-H bonds on the naphthalene ring. |

| ~2980-2900 | Aliphatic C-H Stretch | Stretching of C-H bonds in the propan-2-yl group. |

| ~1600-1450 | C=C Ring Stretch | Stretching vibrations within the aromatic naphthalene core. |

| ~1380-1360 | S=O Asymmetric Stretch | Asymmetric stretching of the sulfur-oxygen double bonds in the sulfonate group. |

| ~1190-1170 | S=O Symmetric Stretch | Symmetric stretching of the sulfur-oxygen double bonds. |

| ~1070-1050 | S-O Stretch | Stretching of the sulfur-oxygen single bond connected to the propan-2-yl group. |

| ~900-650 | C-H Out-of-Plane Bend | Bending of aromatic C-H bonds out of the plane of the naphthalene ring. |

Note: The data in this table is illustrative and based on typical frequency ranges for the specified functional groups. Actual computed values would be specific to the molecule's calculated force field.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as isotropic chemical shifts, are invaluable for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for predicting ¹H and ¹³C NMR spectra. Functionals like M06-2X with a 6-311++G(d,p) basis set have been shown to provide accurate chemical shift predictions for related naphthalene derivatives. nih.gov

Calculations are performed on the optimized molecular geometry. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. These theoretical shifts can distinguish between the different chemical environments of the proton and carbon atoms within this compound.

Table 2: Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

¹H NMR

| Atom | Environment | Calculated Chemical Shift (δ, ppm) |

|---|---|---|

| H (aromatic) | Naphthalene Ring | 7.5 - 8.5 |

| CH (propan-2-yl) | Methine | 4.8 - 5.2 |

¹³C NMR

| Atom | Environment | Calculated Chemical Shift (δ, ppm) |

|---|---|---|

| C (aromatic, S-bound) | Naphthalene C-2 | 140 - 145 |

| C (aromatic) | Naphthalene Ring | 120 - 135 |

| CH (propan-2-yl) | Methine | 75 - 80 |

Note: These chemical shift values are representative examples. Precise values depend on the specific computational method and the electronic environment within the optimized structure.

Solvent Effects on Electronic Spectra and Molecular Orbitals

The electronic absorption properties of a molecule can be significantly influenced by its solvent environment, a phenomenon known as solvatochromism. Computational methods can model these effects by combining quantum mechanical calculations for the solute with a model for the solvent. A common approach is to use Time-Dependent Density Functional Theory (TD-DFT) for the electronic transitions, coupled with a Polarizable Continuum Model (PCM) to represent the bulk solvent. asianpubs.organalis.com.my

This methodology allows for the calculation of the electronic absorption spectrum (e.g., UV-Vis spectrum) in various solvents. Key parameters obtained are the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. asianpubs.org By performing calculations in solvents of different polarities (e.g., cyclohexane, acetonitrile (B52724), methanol), one can predict how the π→π* and n→π* transitions of this compound will shift. analis.com.myuobasrah.edu.iq These calculations also provide insights into the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and how their energies are affected by the solvent.

Table 3: Predicted Solvent Effects on the Primary Absorption Band (λ_max) of this compound

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) | Predicted Oscillator Strength (f) |

| Cyclohexane | 2.02 | ~275 | ~0.25 |

| Dichloromethane | 8.93 | ~278 | ~0.28 |

| Acetonitrile | 37.5 | ~280 | ~0.30 |

| Methanol | 32.7 | ~282 | ~0.31 |

Note: The data represents a hypothetical trend for a π→π transition, where increasing solvent polarity often causes a bathochromic (red) shift. Actual values are dependent on the specific electronic structure and the TD-DFT/PCM calculation.*

Thermodynamical Property Computations

DFT frequency calculations not only provide vibrational spectra but also serve as the basis for computing key thermodynamic properties. From the vibrational analysis, quantities such as the zero-point vibrational energy (ZPVE), thermal energy, entropy (S), and constant volume heat capacity (Cv) can be determined using statistical mechanics principles.

These calculations allow for the prediction of standard thermodynamic functions like enthalpy (H) and Gibbs free energy (G) at a given temperature and pressure. This information is crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it might participate.

Table 4: Example of Calculated Thermodynamical Properties for this compound at 298.15 K

| Property | Units | Illustrative Value |

| Zero-Point Energy | kcal/mol | ~150 |

| Enthalpy (H) | Hartree/particle | (Value dependent on absolute energy) |

| Gibbs Free Energy (G) | Hartree/particle | (Value dependent on absolute energy) |

| Entropy (S) | cal/mol·K | ~120 |

| Heat Capacity (Cv) | cal/mol·K | ~75 |

Note: Values for H and G are typically reported relative to a reference state. The presented values for S and Cv are illustrative of a molecule of this size and complexity.

Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and charge asymmetry can exhibit significant nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational chemistry provides a direct route to predicting these properties. DFT calculations can be used to determine the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). asianpubs.orgipme.ru

For a molecule like this compound, the presence of the electron-rich naphthalene ring and the sulfonate group can lead to a notable NLO response. Calculations using functionals like B3LYP or CAM-B3LYP with extended basis sets can provide reliable predictions of these NLO parameters. ipme.rumdpi.com The first hyperpolarizability (β) is particularly important as it governs second-harmonic generation.

Table 5: Representative Calculated Nonlinear Optical Properties for this compound

| Property | Units | Description | Illustrative Value |

| <α> (Mean Polarizability) | 10⁻²⁴ esu | Linear response to an electric field | ~25 |

| β_tot (Total First Hyperpolarizability) | 10⁻³⁰ esu | Second-order NLO response | ~5-15 |

| <γ> (Mean Second Hyperpolarizability) | 10⁻³⁶ esu | Third-order NLO response | ~100-200 |

Note: The illustrative values are based on calculations for similar aromatic systems. The actual NLO response is highly sensitive to molecular structure and the computational level of theory. ipme.runih.gov

Chemical Reactivity and Mechanistic Investigations of Propan 2 Yl Naphthalene 2 Sulfonate

Oxidation Reactions and Pathways

The oxidation of naphthalene (B1677914) and its derivatives has been a subject of extensive study, particularly in the context of atmospheric chemistry and metabolic pathways. While specific research on the oxidation of propan-2-yl naphthalene-2-sulfonate (B94788) is limited, the reactivity of the naphthalene moiety provides a strong basis for understanding its oxidative pathways.

Mechanism of Aromatic System Oxidation

The oxidation of the naphthalene system, such as that in propan-2-yl naphthalene-2-sulfonate, typically proceeds through the formation of highly reactive intermediates. The process is often initiated by the addition of an oxidizing agent, such as a hydroxyl radical (•OH) or a cytochrome P450 enzyme, to the aromatic ring.

In metabolic processes, naphthalene sulfonates are first metabolized by hepatic mixed-function oxidases to form an epoxide, specifically naphthalene-1,2-oxide. atamanchemicals.com This epoxide is a critical intermediate that can undergo several subsequent reactions. Theoretical studies on similar molecules, like 2-methylnaphthalene, show that oxidation initiated by •OH radicals primarily involves addition to the aromatic ring to form an adduct, which then reacts with molecular oxygen. researchgate.net

Strong chemical oxidants, such as chromic acid or potassium permanganate, can also oxidize the aromatic system. youtube.com However, the aromaticity of the naphthalene ring provides significant stabilization, making it relatively resistant to oxidation compared to aliphatic side chains. youtube.com The general mechanism involves the initial formation of an intermediate which can then be converted to a more stable product, such as a carboxylic acid, upon further oxidation. youtube.com

Formation of Oxidized Derivatives with Altered Properties

The initial epoxide intermediate formed during oxidation is highly reactive and can be converted into various oxidized derivatives. atamanchemicals.com These derivatives possess altered chemical and physical properties compared to the parent molecule.

One major pathway involves the enzymatic conversion of the epoxide to a dihydrodiol (1,2-dihydroxy-1,2-dihydronaphthalene sulfonate). atamanchemicals.com This dihydrodiol can be further dehydrogenated to produce the highly reactive 1,2-dihydroxy derivative. atamanchemicals.com Subsequent spontaneous oxidation of this species leads to the formation of 1,2-naphthoquinone, a reactive ortho-quinone. atamanchemicals.com The formation of quinones introduces new reactive sites into the molecule, significantly altering its electronic properties and biological reactivity.

Another potential outcome of oxidation, particularly under controlled conditions, is the formation of hydroxylated naphthalenes (naphthols). For instance, the oxidation of naphthalene dioxygenase can result in benzylic alcohols from methyl-substituted naphthalenes. nih.gov While the subject compound lacks a methyl group, this highlights the potential for hydroxylation on the ring, which would increase polarity and change the molecule's solubility and reactivity.

| Oxidation Pathway | Key Intermediates | Final Products (Examples) | Significance |

| Metabolic Oxidation | Naphthalene-1,2-oxide, Dihydrodiol | 1,2-Naphthoquinone, Conjugated derivatives | Alters biological activity and toxicity. atamanchemicals.com |

| Chemical Oxidation | Radical adducts | Phthalic acid (with ring cleavage), Naphthols | Can lead to complete degradation or functionalization of the aromatic system. wordpress.comslideshare.net |

| Photooxidation | Peroxy radicals | Dicarbonyl compounds | Relevant in atmospheric degradation pathways. copernicus.org |

Electrophilic Substitution Reactions

The naphthalene ring system is more reactive towards electrophilic substitution than benzene (B151609) because the activation energy required to form the intermediate carbocation (arenium ion) is lower. libretexts.org The presence of the propan-2-yl sulfonate group significantly influences the rate and regioselectivity of these reactions.

Regioselectivity on the Aromatic Ring

In unsubstituted naphthalene, electrophilic attack preferentially occurs at the 1-position (α-position) rather than the 2-position (β-position). wordpress.comlibretexts.org This preference is due to the greater stability of the carbocation intermediate formed during α-substitution, which can be stabilized by more resonance structures that preserve one intact benzene ring. wordpress.com

However, in this compound, the directing effect of the existing sulfonate group is the dominant factor. The sulfonate group is located at a β-position. As a strong deactivating group, it directs incoming electrophiles primarily to the other, unsubstituted ring. libretexts.org Therefore, electrophilic substitution is expected to occur predominantly at the α-positions of the unsubstituted ring, namely positions 5 and 8. Attack at position 1 or 3 on the same ring as the sulfonate group is strongly disfavored due to the group's deactivating nature.

| Position of Attack | Ring | Controlling Factor | Expected Reactivity |

| 1, 3 | Substituted | Strong deactivation by -SO₃R group | Highly Unfavorable |

| 4 | Substituted | Deactivation and steric hindrance | Unfavorable |

| 5, 8 | Unsubstituted | Kinetic preference for α-attack | Most Favorable |

| 6, 7 | Unsubstituted | Thermodynamic preference for β-attack | Less Favorable than 5, 8 |

Influence of the Electron-Withdrawing Sulfonate Group

The sulfonate group (-SO₃R) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom. This has two major consequences for electrophilic substitution reactions:

Deactivation of the Ring: The group withdraws electron density from the naphthalene ring system, particularly the ring to which it is attached. This makes the entire molecule less reactive towards electrophiles compared to unsubstituted naphthalene.

Meta-Directing Influence (within the substituted ring): On a single aromatic ring, electron-withdrawing groups without lone pairs adjacent to the ring typically direct incoming electrophiles to the meta position. libretexts.orgyoutube.com While this effect is secondary to the preference for substitution on the other ring, it further reinforces why positions 1 and 3 (ortho to the sulfonate) are highly deactivated.

Therefore, the sulfonate group effectively shields its own ring from attack and directs electrophiles to the more electron-rich, unsubstituted ring.

Catalytic Requirements and Controlled Reaction Conditions

Like other deactivated aromatic systems, electrophilic substitution on this compound generally requires forcing conditions and appropriate catalysts.

Nitration: This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Halogenation: The halogenation (e.g., bromination or chlorination) of deactivated rings often requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule and increase its electrophilicity.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are particularly sensitive to deactivating groups. The strong deactivation by the sulfonate group would likely make these reactions very difficult to perform. Furthermore, the choice of solvent can be critical; for example, in the acylation of naphthalene, using carbon disulfide as a solvent favors the 1-isomer, while nitrobenzene (B124822) favors the 2-isomer, demonstrating that reaction conditions can be manipulated to control regioselectivity. libretexts.org

Sulfonation: While the molecule is already sulfonated, further sulfonation would require harsh conditions. It is noteworthy that the sulfonation of naphthalene itself is temperature-dependent: reaction at lower temperatures (e.g., 80°C) yields the kinetic product, naphthalene-1-sulfonic acid, while higher temperatures (e.g., 160°C) favor the thermodynamically more stable naphthalene-2-sulfonic acid. wordpress.comscribd.com

Hydrolysis Reactions of this compound

The hydrolysis of sulfonate esters, including this compound, is a fundamental reaction that has been the subject of considerable research to elucidate its mechanistic details. The reaction involves the cleavage of the ester bond, typically in the presence of water, which can be catalyzed by either acid or base.

Alkaline Hydrolysis Mechanisms (Stepwise vs. Concerted Pathways)

The mechanism of alkaline hydrolysis of sulfonate esters has been a topic of significant debate, with experimental and theoretical evidence supporting both stepwise and concerted pathways. acs.orgnih.govacs.orglu.se

A stepwise mechanism involves the initial attack of a nucleophile, such as a hydroxide (B78521) ion, on the sulfur atom to form a transient pentacoordinate intermediate. This is followed by the departure of the leaving group (the alcohol or phenol). nih.govrsc.org This pathway is often considered for sulfonate esters with poor leaving groups, where the initial bond formation with the strong nucleophile is the rate-determining step. rsc.org

Conversely, a concerted mechanism (SN2-type) proposes that the nucleophilic attack and the departure of the leaving group occur simultaneously in a single transition state, without the formation of a stable intermediate. acs.orgnih.gov Computational studies on the alkaline hydrolysis of various aryl benzenesulfonates have suggested that for many systems, a concerted pathway is favored, proceeding through an early transition state with minimal bond cleavage to the leaving group. acs.org

The distinction between these pathways is often investigated through kinetic studies, such as by analyzing Brønsted correlations. A nonlinear Brønsted plot, which shows the relationship between the reaction rate and the pKa of the leaving group, has been interpreted as evidence for a switch in mechanism from stepwise for poor leaving groups to concerted for good leaving groups. rsc.org However, other studies have shown that extending the range of leaving groups can result in a linear Brønsted correlation, supporting a single concerted mechanism. acs.org

For this compound, the nature of the isopropyl group as a secondary alcohol derivative suggests that its stability as a leaving group will be a key factor in determining the operative mechanism under alkaline conditions. Secondary isopropyl sulfonates are known to be more reactive towards nucleophiles than more sterically hindered esters but are also susceptible to cleavage under acidic conditions due to the formation of a stabilized secondary carbocation. nih.gov

The potential pathways for the alkaline hydrolysis of aryl benzenesulfonates, which serve as a model for this compound, are depicted below:

Pathway A (Stepwise): Involves the formation of a pentavalent intermediate. nih.gov

Pathway B (Concerted): Proceeds through a single transition state. nih.gov

Figure 1. Potential stepwise (A) and concerted (B) pathways for the alkaline hydrolysis of aryl benzenesulfonates. nih.gov

Analysis of Hydrolytic Cleavage Products

The hydrolysis of this compound results in the cleavage of the ester linkage, yielding two primary products: naphthalene-2-sulfonic acid and propan-2-ol.

The identity of these products confirms that the reaction proceeds via the breaking of the sulfur-oxygen bond of the ester. Naphthalene-2-sulfonic acid is a colorless, water-soluble solid that is primarily used in the production of dyes. wikipedia.org Propan-2-ol, commonly known as isopropyl alcohol, is a widely used solvent.

Under specific reaction conditions, further reactions of the initial products could potentially occur, but the primary hydrolytic cleavage products are the sulfonic acid and the corresponding alcohol.

General Sulfonate Ester Reactivity in Organic Transformations

Sulfonate esters are highly versatile intermediates in organic synthesis, primarily because the sulfonate group is an excellent leaving group. periodicchemistry.com This property stems from the fact that sulfonate anions are very stable due to the delocalization of the negative charge across the three oxygen atoms. Their stability makes them weak bases, and consequently, good leaving groups in nucleophilic substitution and elimination reactions. periodicchemistry.com

Commonly used sulfonate esters in organic chemistry include tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates). periodicchemistry.comyoutube.com These esters are typically prepared by reacting an alcohol with the corresponding sulfonyl chloride in the presence of a base. periodicchemistry.com This conversion of an alcohol, which has a poor leaving group (hydroxide), into a sulfonate ester dramatically enhances its reactivity towards nucleophiles. libretexts.org

The reactivity of sulfonate esters allows for a wide range of transformations:

Nucleophilic Substitution (SN2) Reactions: Alkyl sulfonates are excellent substrates for SN2 reactions, allowing for the introduction of a variety of nucleophiles, such as halides, cyanide, and azide. libretexts.org

Elimination (E2) Reactions: In the presence of a strong, non-nucleophilic base, sulfonate esters can undergo E2 elimination to form alkenes.

Solvolysis Reactions: Sulfonate esters can undergo solvolysis, where the solvent acts as the nucleophile. The rate of solvolysis is highly dependent on the solvent and the structure of the sulfonate ester. acs.org

The reactivity of a specific sulfonate ester, such as this compound, will be influenced by the steric hindrance around the reaction center and the electronic properties of the naphthalene ring system.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The study of the kinetics and thermodynamics of reactions involving this compound provides crucial insights into the reaction mechanisms and the stability of intermediates and transition states.

Transition State Theory and Reaction Rate Constants

Transition state theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.org It postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is a high-energy species at the saddle point of a potential energy surface. wikipedia.orglibretexts.org The rate of the reaction is then determined by the rate at which this transition state complex converts into products. youtube.com

The rate constant (k) of a reaction can be related to the Gibbs free energy of activation (ΔG‡) by the Eyring equation, which is a cornerstone of TST. youtube.com This theory allows for the calculation of important thermodynamic parameters of activation, such as the standard enthalpy of activation (ΔH‡) and the standard entropy of activation (ΔS‡), from experimentally determined rate constants. wikipedia.org